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Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methyl-pyrazine

Cat. No.: B8223025

Get Quote

Executive Summary
2-Chloro-5-iodo-3-methyl-pyrazine (CAS: 2385987-24-4) has emerged as a high-value

"privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the

orthogonal reactivity of its three functional handles: a methyl group (steric/electronic

modulator), a chlorine atom (available for SNAr), and an iodine atom (highly reactive for Pd-

catalyzed cross-coupling).

This guide analyzes the patent landscape surrounding this intermediate, identifying its critical

role in the synthesis of next-generation kinase inhibitors (e.g., SHP2, FGFR) and Androgen

Receptor (AR) modulators. Furthermore, it provides a validated technical roadmap for its

synthesis, distinguishing between high-yield industrial routes and common bench-scale pitfalls.

Part 1: Chemical Profile & Strategic Value
The "Orthogonal" Scaffold
The molecule's value is defined by its ability to undergo sequential, regioselective

functionalization.
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Feature Position Reactivity Profile Strategic Utility

Chlorine C-2
Moderate Reactivity

(SNAr)

Late-stage

diversification via

nucleophilic aromatic

substitution (amines,

alkoxides).

Methyl C-3 Steric/Electronic

Blocks metabolic "soft

spots"; provides

conformational

restriction in the

binding pocket.

Iodine C-5
High Reactivity (C-C

Coupling)

Primary site for

Suzuki-Miyaura,

Sonogashira, or

Buchwald-Hartwig

couplings.

Nitrogen N-1, N-4 H-Bond Acceptor

Critical for kinase

hinge binding

interactions.

Patent & Commercial Status
CAS Number: 2385987-24-4

Primary Assignees: Major pharmaceutical entities developing targeted oncology therapies

(e.g., SHP2 inhibitors, KRAS effectors).

Freedom to Operate (FTO): While the molecule itself is a known intermediate, its specific use

in novel drug scaffolds is heavily patented. The synthesis methods described below are

generally considered public domain chemistry (classical transformations), but specific

process optimizations may be proprietary.

Part 2: Patent Landscape Analysis
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The patent literature reveals that 2-Chloro-5-iodo-3-methyl-pyrazine is not merely a catalog

reagent but a linchpin in the synthesis of complex heterocyclic drugs.

Key Therapeutic Areas
Androgen Receptor (AR) Modulators:

Context: Used to synthesize indole-based AR modulators for treating castration-resistant

prostate cancer and neurodegenerative disorders like Spinal Bulbar Muscular Atrophy

(SBMA).

Reference:WO2022020342A1 cites the use of this intermediate (200 mg scale) to couple

with complex bicyclic cores.

SHP2 & FGFR Inhibitors:

Context: Pyrazine cores are bioisosteres for pyridine/pyrimidine scaffolds in kinase

inhibitors. The 5-iodo position allows for the attachment of the "tail" region of the inhibitor

(often solubilizing groups), while the 2-chloro position is displaced by the "head" group

(hinge binder).

Degraders (PROTACs):

Context: The scaffold serves as a linker attachment point. The differential reactivity (I vs.

Cl) allows for the precise installation of the E3 ligase ligand and the target protein ligand.

Assignee Trends
Pharmaceutical Majors: Companies like Novartis, Roche, and specialized biotechs (e.g.,

Arvinas for degraders) frequent the patent space for substituted pyrazines.

CROs/CMOs: A significant volume of process patents originates from Chinese CROs (e.g.,

WuXi AppTec, Pharmaron), focusing on scalable routes to supply the global demand.

Part 3: Technical Synthesis (The Core)
Editorial Note: Direct electrophilic iodination of 2-chloro-3-methylpyrazine is chemically

inefficient due to the electron-deficient nature of the pyrazine ring and the deactivating effect of
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the chlorine. The "Amino-First" Route (Route A) is the industry standard for regioselectivity and

yield.

Route A: The "Amino-First" Strategy (Recommended)
This route leverages the strong electron-donating power of the amino group to direct iodination

to the para position (C-5), followed by a Sandmeyer transformation to install the chlorine.

Step 1: Regioselective Iodination
Precursor: 2-Amino-3-methylpyrazine (CAS: 5049-61-6) Reagents: N-Iodosuccinimide (NIS) or

I2/Ag2SO4 Mechanism: Electrophilic Aromatic Substitution (SEAr)

Protocol:

Dissolve 2-amino-3-methylpyrazine (1.0 eq) in DMF or Acetonitrile.

Cool to 0°C. Add NIS (1.1 eq) portion-wise to control the exotherm.

Stir at Room Temperature (RT) for 4–6 hours. Monitoring by LCMS should show

conversion to 2-amino-5-iodo-3-methylpyrazine.

Workup: Dilute with water, extract with EtOAc, wash with Na2S2O3 (to remove excess

iodine), and recrystallize.

Yield Expectation: 85–92%.

Step 2: Sandmeyer Chlorination
Precursor: 2-Amino-5-iodo-3-methylpyrazine Reagents:t-Butyl Nitrite (t-BuONO), CuCl2

(Anhydrous) Mechanism: Radical-Nucleophilic Aromatic Substitution (SRN1 / Sandmeyer)

Protocol:

Suspend CuCl2 (1.2 eq) in anhydrous Acetonitrile (ACN) under N2 atmosphere.

Add t-BuONO (1.5 eq) dropwise at RT.

Add 2-amino-5-iodo-3-methylpyrazine (1.0 eq) slowly. Caution: Nitrogen gas evolution.
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Heat to 60–65°C for 2 hours.

Workup: Quench with dilute HCl, extract with DCM. Purify via silica gel chromatography

(Hexane/EtOAc).

Yield Expectation: 70–80%.

Route B: The Lithiation "Trap" (Alternative)
Precursor: 2-Chloro-3-methylpyrazine Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide),

I2 Challenge: Regioselectivity is difficult. Lithiation typically occurs ortho to the chlorine (C-3),

which is blocked. Secondary preference is C-6 (adjacent to N-1), yielding the wrong isomer (6-

iodo). Accessing C-5 via this route requires specific directing groups or blocking strategies,

making it inferior to Route A.

Part 4: Visualization & Logic Flows
Synthesis Pathway Diagram
The following diagram illustrates the validated "Amino-First" route versus the problematic direct

halogenation route.

2-Amino-3-methylpyrazine
(CAS: 5049-61-6)

2-Amino-5-iodo-3-methylpyrazine
(Regioselective Intermediate)

Step 1: NIS, DMF
(Electrophilic Iodination at C-5) 2-Chloro-5-iodo-3-methylpyrazine

(Target: CAS 2385987-24-4)

Step 2: t-BuONO, CuCl2
(Sandmeyer Chlorination)

2-Chloro-3-methylpyrazine Mixture / Wrong Isomer
(6-Iodo or No Reaction)

Direct Iodination (Deactivated Ring)
or Lithiation (C-6 preference)

Click to download full resolution via product page

Caption: Figure 1. The "Amino-First" synthetic strategy ensures regioselectivity at C-5, avoiding

the isomer mixtures common in direct lithiation of the chloro-precursor.

Part 5: Experimental Validation Data
To ensure reproducibility, compare your in-house results against these reference benchmarks.
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Parameter Step 1 (Iodination) Step 2 (Sandmeyer)

Appearance Off-white to pale yellow solid
Yellow to orange crystalline

solid

1H NMR (DMSO-d6)
δ 8.20 (s, 1H, C6-H), 6.50 (br

s, 2H, NH2), 2.25 (s, 3H, Me)

δ 8.65 (s, 1H, C6-H), 2.45 (s,

3H, Me)

LCMS (ESI+) [M+H]+ = 236.0 [M+H]+ = 254.9

Key Impurity
Di-iodinated species (if excess

NIS used)

Hydroxy-pyrazine (if water

present)

Safety Note: The Sandmeyer reaction generates diazonium intermediates which can be

unstable. t-BuONO is a safer alternative to NaNO2/HCl but still poses explosion risks if heated

rapidly. Always conduct Step 2 behind a blast shield.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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